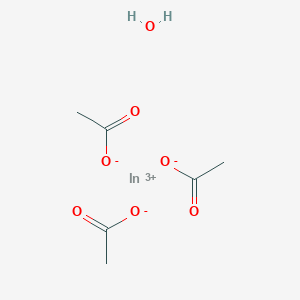
Indium(III) acetate xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) acetate xhydrate is a chemical compound with the formula (CH₃CO₂)₃In · xH₂O. It is a white, hygroscopic powder that is soluble in water, acetic acid, and mineral acids . This compound is used in various scientific and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(III) acetate xhydrate can be synthesized by reacting indium or triethylindium with frozen acetic acid . The reaction typically involves the following steps:
- Dissolving indium metal in acetic acid.
- Allowing the reaction to proceed at low temperatures to form indium(III) acetate.
- Hydrating the resulting compound to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Indium(III) acetate xhydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to indium metal under specific conditions.
Substitution: It can participate in substitution reactions with other carboxylic acids to form different indium carboxylates.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Involves reacting with other carboxylic acids under controlled temperatures.
Major Products Formed:
Indium oxide: from oxidation.
Indium metal: from reduction.
Various indium carboxylates: from substitution reactions.
Applications De Recherche Scientifique
Indium(III) acetate xhydrate is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes.
Biology: In the synthesis of indium-containing compounds for biological studies.
Medicine: As a precursor for radiopharmaceuticals and in photodynamic therapy.
Industry: In the production of solar cell materials such as CuInS₂ and indium phosphide quantum dots.
Mécanisme D'action
The mechanism of action of indium(III) acetate xhydrate varies depending on its application. In biological systems, indium(III) complexes emit Auger electrons, which can cause damage to cellular components, making them useful in cancer treatment and imaging . The compound interacts with molecular targets such as DNA and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Indium(III) nitrate
- Indium(III) chloride
- Indium(III) acetylacetonate
- Indium(III) oxide
Comparison: Indium(III) acetate xhydrate is unique due to its solubility in water and acetic acid, making it versatile for various applications. Unlike indium(III) nitrate and indium(III) chloride, which are primarily used in inorganic synthesis, this compound is more commonly used in organic reactions and as a catalyst . Its ability to form different indium carboxylates through substitution reactions also sets it apart from other indium compounds.
Propriétés
Formule moléculaire |
C6H11InO7 |
|---|---|
Poids moléculaire |
309.97 g/mol |
Nom IUPAC |
indium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |
Clé InChI |
SQICIVBFTIHIQQ-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[In+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![Methyl 2-[2-(2-{2-[2-(2-amino-4-methylpentanamido)-3-hydroxypropanamido]-3-(4-nitrophenyl)propanamido}hexanamido)propanamido]-4-methylpentanoate; trifluoroacetic acid](/img/structure/B12500461.png)
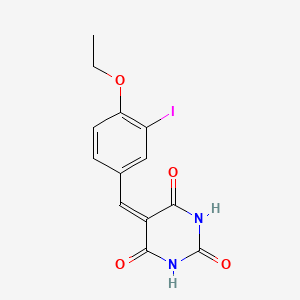
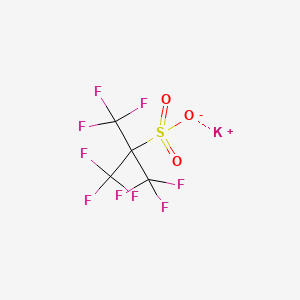
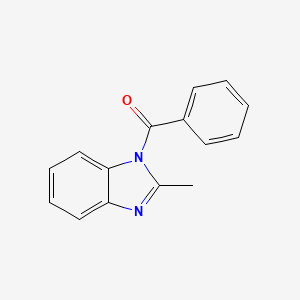
![5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethylpyrrol-3-YL}methylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12500485.png)

![2-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12500489.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![(S)-3-[(S)-2-(Boc-amino)-4-chloro-3-oxobutyl]pyrrolidin-2-one](/img/structure/B12500498.png)
![1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12500500.png)
![(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)
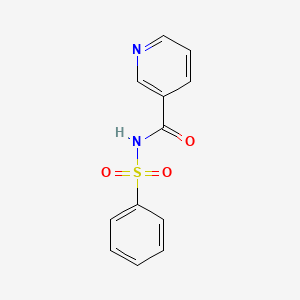
![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12500513.png)
